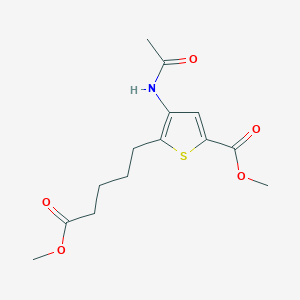

![molecular formula C17H13N3O B5568345 6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline (AIQ) is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.

科学的研究の応用

Synthesis and Structure-Activity Relationships A study by Peczyńska‐Czoch et al. (1994) explored the synthesis and structure-activity relationships of methyl-substituted indolo[2,3-b]quinolines. This research found that these compounds exhibit significant cytotoxicity and antimicrobial activity, influenced by the position and number of methyl substituents. Their ability to induce topoisomerase II-dependent DNA cleavage was also noted, highlighting their potential in cancer therapy and microbial resistance studies (Peczyńska‐Czoch et al., 1994).

Antiviral Activity and Interferon Inducing Ability Shibinskaya et al. (2010) synthesized new derivatives of 6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing capabilities. These compounds were identified as effective antivirals, particularly the morpholine and 4-methyl-piperidine derivatives (Shibinskaya et al., 2010).

Photophysical Behavior Modification A study by Waluk & Komorowski (1987) revealed that indolo[2,3-b]quinoxaline and its derivatives undergo significant photophysical changes in alcohols, suggesting their application in photodynamic therapy and as probes in studying solute-solvent interactions (Waluk & Komorowski, 1987).

DNA Intercalation and Pharmacological Activities Moorthy et al. (2013) investigated the DNA intercalation properties of 6H-indolo[2,3-b]quinoxaline derivatives. They found these compounds exhibit diverse pharmacological activities, including anticancer and antiviral effects, attributed to their ability to form thermally stable complexes with DNA (Moorthy et al., 2013).

Cytotoxic Evaluation and DNA Binding Study Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their in vitro antitumor activities. These derivatives showed potential as intercalators with increased DNA binding affinity, offering insights into the design of antitumor agents (Gu et al., 2017).

特性

IUPAC Name |

1-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-10-7-8-15-12(9-10)16-17(20(15)11(2)21)19-14-6-4-3-5-13(14)18-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYJXDBSUPOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)